molecular formula C19H30N2 B4980234 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine

3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine

Katalognummer B4980234
Molekulargewicht: 286.5 g/mol
InChI-Schlüssel: GALMFCIMTCNSMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine, also known as MPEP, is a compound that has been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in regulating synaptic plasticity and neurotransmitter release.

Wirkmechanismus

3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that regulates synaptic plasticity and neurotransmitter release. By blocking mGluR5, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine reduces the activity of downstream signaling pathways involved in synaptic plasticity, which leads to improved cognitive function and reduced motor symptoms in neurological disorders.
Biochemical and Physiological Effects:
3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to have a range of biochemical and physiological effects. In animal models, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to improve cognitive function, reduce motor symptoms, and reduce drug-seeking behavior. 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has also been shown to increase protein synthesis and improve synaptic plasticity by blocking mGluR5.

Vorteile Und Einschränkungen Für Laborexperimente

3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has several advantages for lab experiments, including its selectivity for mGluR5 and its ability to improve cognitive function, reduce motor symptoms, and reduce drug-seeking behavior. However, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has some limitations, including its potential toxicity and the need for careful dosing to avoid side effects.

Zukünftige Richtungen

There are several future directions for research on 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine. One area of focus is the development of more selective mGluR5 antagonists that can target specific signaling pathways. Another area of focus is the development of 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine derivatives that have improved pharmacokinetic properties and reduced toxicity. Additionally, there is ongoing research on the potential therapeutic applications of 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine in other neurological disorders, such as Alzheimer's disease and schizophrenia.
In conclusion, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine is a compound that has been extensively studied for its potential therapeutic applications in neurological disorders. Its selective antagonism of mGluR5 has been shown to improve cognitive function, reduce motor symptoms, and reduce drug-seeking behavior. Future research on 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine will focus on the development of more selective and less toxic derivatives and the exploration of its potential therapeutic applications in other neurological disorders.

Synthesemethoden

3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the bipiperidine core followed by the introduction of the phenylethyl and methyl groups. The final product is obtained through purification using chromatography techniques.

Wissenschaftliche Forschungsanwendungen

3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. Fragile X syndrome is a genetic disorder that affects cognitive and behavioral function and is caused by the absence of a protein called FMRP. 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to improve cognitive function in animal models of Fragile X syndrome by blocking mGluR5, which leads to increased protein synthesis and improved synaptic plasticity. In Parkinson's disease, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to reduce motor symptoms by blocking mGluR5, which regulates dopamine release. In addiction, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to reduce drug-seeking behavior by blocking mGluR5, which is involved in the reward circuitry of the brain.

Eigenschaften

IUPAC Name

3-methyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-17-6-5-12-21(16-17)19-10-14-20(15-11-19)13-9-18-7-3-2-4-8-18/h2-4,7-8,17,19H,5-6,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALMFCIMTCNSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.